molecular formula C9H13N3O B2441433 2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol CAS No. 2200687-91-6

2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol

Cat. No.: B2441433
CAS No.: 2200687-91-6
M. Wt: 179.223
InChI Key: UJZHJDKIZZZYFF-UHFFFAOYSA-N
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Description

2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. Its structure incorporates a pyrazine ring linked to a cyclobutanol core via a methylamino bridge, a motif found in compounds investigated for targeting Janus kinase (JAK) family enzymes . The JAK family of cytoplasmic non-receptor tyrosine kinases (JAK1, JAK2, JAK3, TYK2) plays a critical role in the JAK-STAT signaling pathway, which regulates the transcription of genes involved in immune response, inflammation, and cell proliferation . Dysregulation of this pathway is implicated in a range of conditions, including autoimmune diseases, myeloproliferative disorders, and cancers . As a potential intermediate or core scaffold, this compound could be utilized to develop small molecules that compete with adenosine triphosphate (ATP) in the kinase domain of JAKs . Such inhibitors can be designed to achieve varying degrees of selectivity against the different JAK isoforms (e.g., JAK1-selective, JAK2-selective, or pan-JAK inhibitors) . Researchers can leverage this compound to explore structure-activity relationships (SAR) and to synthesize novel analogs for evaluating inhibitory activity, selectivity, and therapeutic potential in preclinical studies. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[methyl(pyrazin-2-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12(7-2-3-8(7)13)9-6-10-4-5-11-9/h4-8,13H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZHJDKIZZZYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol typically involves the reaction of pyrazine derivatives with cyclobutanol precursors. One common method involves the use of a Grignard reagent, where a pyrazine derivative is reacted with a cyclobutanol precursor under controlled conditions to yield the desired product . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which offer high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Scientific Research Applications

2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol has been extensively studied for its applications in:

Comparison with Similar Compounds

Similar Compounds

    2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol: Similar structure but with a pyrimidine ring instead of a pyrazine ring.

    2-[Methyl(pyridin-2-yl)amino]cyclobutan-1-ol: Contains a pyridine ring, offering different chemical properties and reactivity.

Uniqueness

2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol is unique due to its specific combination of a cyclobutanol ring and a pyrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Biological Activity

2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutanol ring with a pyrazine moiety, which contributes to its unique chemical properties. The presence of the methyl group on the pyrazine nitrogen enhances its lipophilicity, potentially improving its interaction with biological membranes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites and blocking enzymatic activity. The structural rigidity provided by the cyclobutane ring allows for enhanced binding affinity and specificity towards target proteins involved in various biochemical pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential as a therapeutic agent in oncology. The compound's mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects against various pathogens. Preliminary studies suggest that it possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death.

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The IC50 values were determined for several cancer types, indicating that the compound is more effective against certain cancers compared to others. The findings support further investigation into its potential as a lead compound for drug development in cancer therapy.

Study 2: Antimicrobial Assessment

In another study assessing antimicrobial properties, this compound was tested against multiple bacterial strains. The results showed that it had a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial infections.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityNotable Features
2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-olPyrimidine derivativeModerate anticancerSimilar structure but different ring system
2-[Methyl(pyridin-2-yl)amino]cyclobutan-1-olPyridine derivativeLow antimicrobialDifferent chemical properties affecting reactivity

Research Applications

The compound is not only significant for its biological activities but also serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in developing more complex molecules and studying reaction mechanisms in biochemical assays.

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed for 2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting pyrazin-2-amine derivatives with functionalized cyclobutanols under basic conditions. A stepwise approach (e.g., alkylation of pyrazine followed by cyclization) is often used. Key reagents include EtOH, triethylamine, and column chromatography for purification (as seen in analogous syntheses) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm cyclobutane ring geometry and pyrazine substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₈H₁₃N₃O has a theoretical mass of 179.11 g/mol).
  • IR Spectroscopy : To identify hydroxyl (-OH) and amine (-NH) stretches.
  • X-ray Diffraction : For absolute stereochemical confirmation (if crystals are obtainable) .

Q. How is purity assessed during synthesis?

  • Methodological Answer :

  • HPLC : Reverse-phase chromatography with UV detection.
  • TLC : Monitoring reaction progress using polar/non-polar solvent systems (e.g., PE/EtOAc = 1:1, Rf ~0.5) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural determination?

  • Methodological Answer : Use iterative refinement in programs like SHELXL to address disorder or twinning. For example:

  • Apply restraints to bond lengths/angles in cyclobutane rings due to strain-induced distortions.
  • Validate hydrogen-bonding networks using OLEX2 or Mercury.
  • Cross-validate with spectroscopic data to resolve ambiguities .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., enzymes with pyrazine-binding pockets).
  • MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS).
  • QSAR : Correlate substituent effects (e.g., cyclobutane vs. cyclohexane) with bioactivity .

Q. How to address contradictory reactivity data in substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Compare rates under varying conditions (e.g., solvent polarity, temperature).
  • Isotopic Labeling : Use ¹⁵N-labeled pyrazine to track regioselectivity.
  • DFT Calculations : Model transition states to explain unexpected steric/electronic effects .

Q. What strategies optimize yield in multi-step syntheses?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily mask hydroxyl/amine groups to prevent side reactions.
  • Flow Chemistry : Enhance reproducibility for exothermic steps (e.g., cyclobutane ring formation).
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent ratio, catalyst loading) .

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